
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate
Descripción general
Descripción
“Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 1258640-97-9 . It has a complex structure and diverse properties, making it invaluable in various fields of scientific research. The molecular weight of this compound is 285.71 .
Molecular Structure Analysis
The molecular formula of “Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate” is C11H8ClNO4S . The InChI code for this compound is 1S/C11H8ClNO4S/c1-17-11(14)10-8-3-2-4-9(18(12,15)16)7(8)5-6-13-10/h2-6H,1H3 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its complex structure and reactivity. It serves as a precursor in synthesizing isoquinoline derivatives, which are integral to creating drugs with potential analgesic and antitumor properties .
Material Science
In material science, Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate is explored for creating novel polymers and coatings. Its sulfonyl group can react with various organic and inorganic substances, leading to materials with unique properties like enhanced durability or electrical conductivity .
Chemical Synthesis
This compound is a key intermediate in organic synthesis. It’s used to build complex molecules, particularly in constructing heterocyclic compounds that are prevalent in many natural products and pharmaceuticals .
Analytical Chemistry
Due to its distinct spectroscopic properties, it’s used as a standard or reagent in chromatography and mass spectrometry to identify and quantify other compounds, enhancing the accuracy of analytical methods .
Biological Studies
Researchers employ this compound in studying enzyme reactions, particularly those involving sulfonation. It helps in understanding the mechanisms of enzyme specificity and inhibition, which is crucial for drug design .
Agrochemical Development
In agrochemistry, it’s used to create new pesticides and herbicides. The sulfonyl moiety can be critical for the biological activity of these agents, offering a way to control pests and weeds effectively .
Neuroscience Research
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate is investigated for its potential effects on the nervous system. It may serve as a lead compound for developing treatments for neurological disorders .
Environmental Science
This compound is also significant in environmental science, where it’s used to study soil and water contamination. Its degradation products can be monitored to understand the environmental impact and for the development of remediation strategies .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-chlorosulfonylisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)10-8-3-2-4-9(18(12,15)16)7(8)5-6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMDYPRLJSHLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172656 | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate | |
CAS RN |
1258640-97-9 | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






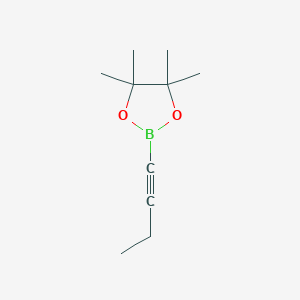
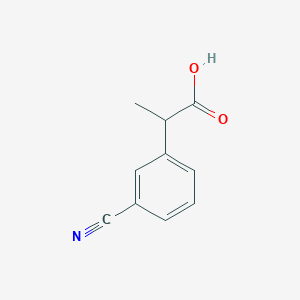

![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)
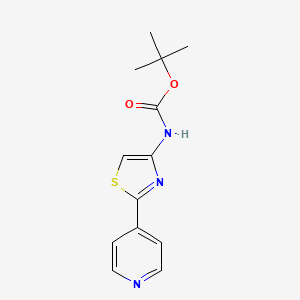
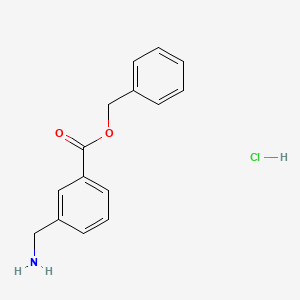
![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
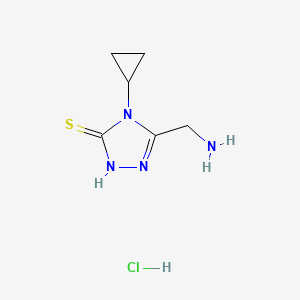
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
